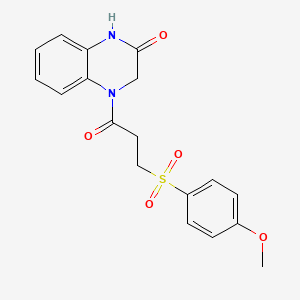

4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

4-(3-((4-Methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, a heterocyclic system known for its pharmacological relevance. This compound features a propanoyl chain substituted with a 4-methoxyphenylsulfonyl group at the 3-position of the dihydroquinoxalinone core.

The synthesis involves multi-step reactions starting from o-phenylenediamine and ethyl glyoxalate, yielding intermediates such as quinoxalin-2(1H)-one derivatives (e.g., compounds 4 and 8 in ). Subsequent functionalization with benzyl 4-(bromomethyl)benzoate and reduction with NaCNBH3 achieves the final structure .

Properties

IUPAC Name |

4-[3-(4-methoxyphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-25-13-6-8-14(9-7-13)26(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOWKICRBHUXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-((4-methoxyphenyl)sulfonyl)propanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound that has gained attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Inhibition of Enzymatic Activity : Some studies suggest that the sulfonamide group can inhibit enzymes such as carbonic anhydrase and urease, which are crucial in various physiological processes.

- Antioxidant Activity : The presence of aromatic rings may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's structural analogs have shown promising results in cancer research. For instance, quinoxaline derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest . Further studies are needed to establish the specific anticancer mechanisms for this compound.

Anti-inflammatory Effects

Research indicates that quinoxaline derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .

Study 1: Antimicrobial Screening

A comprehensive screening of synthesized quinoxaline derivatives revealed their effectiveness against multiple bacterial strains. The study utilized disc diffusion methods to assess inhibition zones, demonstrating that specific structural modifications enhance antimicrobial potency .

| Compound | Activity Against S. typhi | Activity Against B. subtilis |

|---|---|---|

| A | Moderate | Strong |

| B | Weak | Moderate |

| C | Strong | Moderate |

Study 2: Anticancer Efficacy

In vitro tests on cancer cell lines indicated that certain derivatives significantly inhibited cell proliferation. The IC50 values were determined using MTT assays, showcasing the potential of these compounds as anticancer agents.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| D | HeLa | 12.5 |

| E | MCF-7 | 15.0 |

| F | A549 | 10.0 |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s 4-methoxyphenylsulfonyl group contrasts with the morpholine-sulfonyl () or azepane-sulfonyl () groups in analogs. Sulfonyl groups generally enhance solubility and hydrogen-bonding capacity, but bulkier substituents (e.g., azepane) may hinder membrane permeability .

- Bioactivity: The enoyl-substituted analog () exhibits BRD4 inhibition, suggesting that electron-withdrawing groups (e.g., enoyl) may improve target engagement compared to sulfonylpropanoyl chains .

Physicochemical Properties

- Molecular Weight : The target compound (386.4 g/mol) falls within the "drug-like" range (300–500 g/mol), similar to analogs in –4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.